Corydine
Overview
Description
Corydine is an aporphine alkaloid found in Corydalis and has diverse biological activities12. It inhibits the proliferation of murine L1210 lymphocytic leukemia, B16/F10 melanoma, and P388 leukemia cells1. Corydine is efficient in inhibiting reverse transcriptase (RT) activity with an IC 50 of 356.8 μg/mL2.
Synthesis Analysis
The biosynthetic pathways of Corydine have been proposed based on gene expression and phylogenetic relationship3. The last O-methylation biosynthesis step remains unclear3. A gene encoding O-methyltransferase (DsOMT), which catalyzes O-methylation at C of (S)-corytuberine to form isocorydine, has been characterized3.
Molecular Structure Analysis
Corydine has a molecular formula of C20H23NO412. The InChI code is InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s11.
Chemical Reactions Analysis
The biosynthesis of Corydine begins with the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde3. Three methyltransferases and one hydroxylase are involved in the process3.
Physical And Chemical Properties Analysis
Corydine is a crystalline solid with a molecular weight of 341.445. It has a density of 1.222±0.06 g/cm35. The melting point is 165-167℃5.
Scientific Research Applications
Anticancer Properties : Corydine has shown effectiveness in inhibiting the proliferation of lung cancer cells and inducing apoptosis. This was observed in a study on the effects of Corydine on lung adenocarcinoma NCI-H446 cells (L. Rong et al., 2016).
Mu Opioid Receptor Agonist : Corydine has been identified as a novel mu opioid receptor agonist, which indicates its potential for developing new analgesics. This discovery was made through a combination of in silico and pharmacological approaches (T. Kaserer et al., 2020).
Cholinesterase Inhibitor : In a study focusing on memory enhancers used in Danish folk medicine, Corydine was found to inhibit butyrylcholinesterase, which could have implications for treating conditions like Alzheimer's disease (A. Adsersen et al., 2007).
Anti-Inflammatory Effects : Corydine, along with other alkaloids, has been reported in a review of the medicinal plant Dicranostigma leptodum, which is used for treating tuberculosis and inflammation (W. Ting, 2013).
Anti-HIV Potential : A study on Croton echinocarpus revealed that Corydine displayed significant in vitro anti-HIV potential, inhibiting HIV-1 reverse transcriptase enzyme activity (N. Ravanelli et al., 2016).
DNA Damaging Activity : Corydine was isolated from Stephania dinklagei and demonstrated DNA damaging activity, which could have implications for cancer therapy (A. Gören et al., 2003).
Antiprotozoal Activities : Alkaloids from Stephania dinklagei, including Corydine, were evaluated for their antiprotozoal activities. This highlights the potential of Corydine in treating diseases caused by protozoan parasites (M. Camacho et al., 2000).
Safety And Hazards
Corydine should be handled with care. In case of contact with eyes or skin, flush with plenty of water6. If ingested or inhaled, medical attention should be sought immediately6.
Future Directions
While Corydine has shown promising biological activities, more research is needed to fully understand its biosynthetic pathways and potential therapeutic applications. Further studies could also explore its potential as a novel mu opioid receptor agonist7.
properties
IUPAC Name |
(6aS)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQUPXZJURZAGF-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5964-79-4 (hydrochloride) | |
Record name | Corydine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00963883 | |
Record name | 2,10,11-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Corydine | |
CAS RN |
476-69-7 | |
Record name | (+)-Corydine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=476-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corydine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,10,11-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORYDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O1D15OP5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.